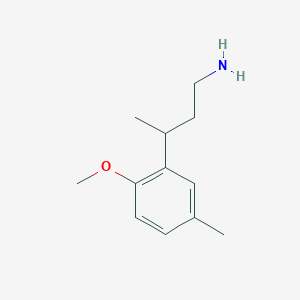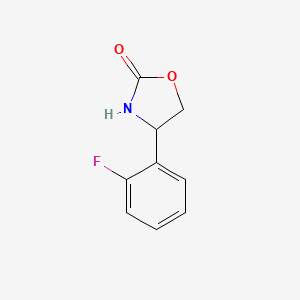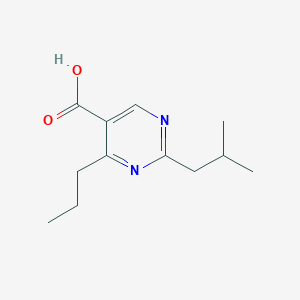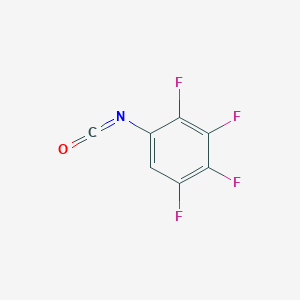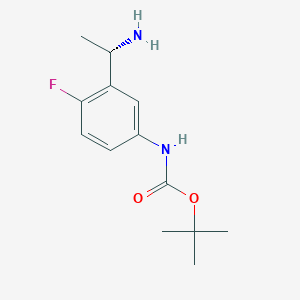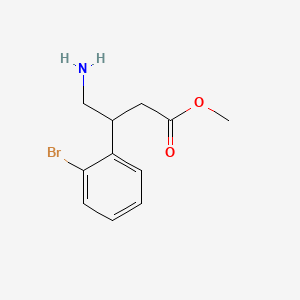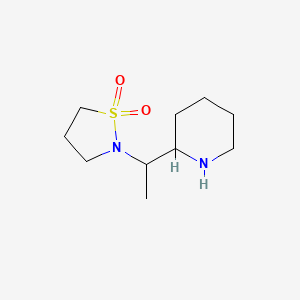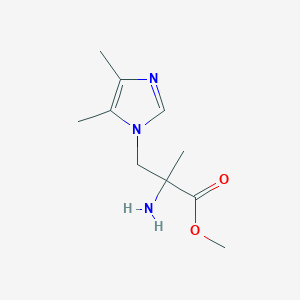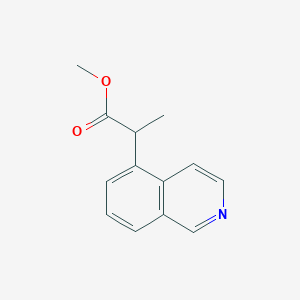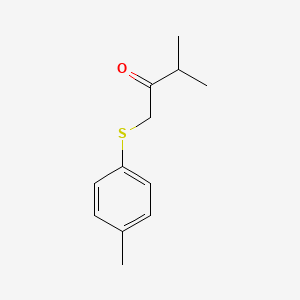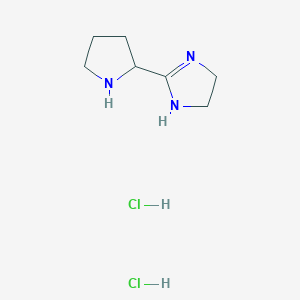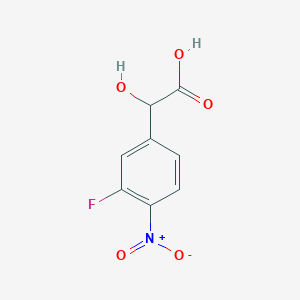
3-Fluoro-4-nitromandelic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-fluoro-4-nitrophenyl)-2-hydroxyacetic acid is an organic compound with the molecular formula C8H6FNO4 It is characterized by the presence of a fluoro and nitro group attached to a phenyl ring, along with a hydroxyacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluoro-4-nitrophenyl)-2-hydroxyacetic acid typically involves the nitration of 3-fluorophenylacetic acid followed by hydrolysis. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to hydrolysis to yield the desired hydroxyacetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(3-fluoro-4-nitrophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-fluoro-4-nitrophenyl)-2-oxoacetic acid or 2-(3-fluoro-4-nitrophenyl)acetic acid.
Reduction: Formation of 2-(3-fluoro-4-aminophenyl)-2-hydroxyacetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-fluoro-4-nitrophenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(3-fluoro-4-nitrophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The presence of the fluoro and nitro groups can influence its binding affinity and reactivity with enzymes or receptors. The hydroxyacetic acid moiety may also play a role in its biological activity by participating in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
- 2-(3-fluoro-4-nitrophenyl)acetic acid
- 3-fluoro-4-nitrophenol
- 2-(3-fluoro-4-nitrophenyl)-cyano-propionic acid
Uniqueness
2-(3-fluoro-4-nitrophenyl)-2-hydroxyacetic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a hydroxy and a nitro group on the phenyl ring, along with a fluoro substituent, makes it a versatile compound for various applications.
特性
分子式 |
C8H6FNO5 |
|---|---|
分子量 |
215.13 g/mol |
IUPAC名 |
2-(3-fluoro-4-nitrophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6FNO5/c9-5-3-4(7(11)8(12)13)1-2-6(5)10(14)15/h1-3,7,11H,(H,12,13) |
InChIキー |
PZZLSSMQWRMHRN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(C(=O)O)O)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


